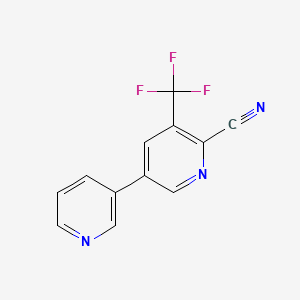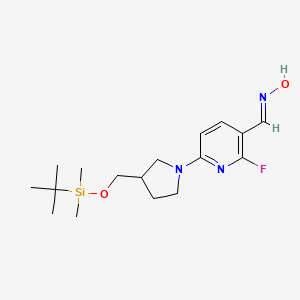
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide
Vue d'ensemble
Description
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyimino group, and a pivalamide moiety attached to a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide typically involves multiple steps One common method starts with the bromination of 3-pyridinecarboxaldehyde to introduce the bromine atom at the 2-position This is followed by the formation of the hydroxyimino group through the reaction with hydroxylamine hydrochloride under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form the corresponding nitro compound.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the de-brominated pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- N-(2-Chloro-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide
- N-(2-Fluoro-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide
- N-(2-Iodo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide
Comparison: N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its binding affinity and selectivity towards molecular targets compared to its chloro, fluoro, and iodo analogs. Additionally, the size and electronegativity of the bromine atom can affect the compound’s reactivity and stability, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-[2-bromo-5-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(2,3)10(16)15-8-4-7(6-14-17)5-13-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPCJOHCTBBFPK-MKMNVTDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=NO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=N/O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)

![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)





